molecular formula C10H17NO4 B14381815 6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane CAS No. 90017-91-7

6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane

Cat. No.: B14381815
CAS No.: 90017-91-7
M. Wt: 215.25 g/mol
InChI Key: KANKIIZBSNGIDM-UHFFFAOYSA-N
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Description

6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[44]nonane is an organic compound characterized by a spirocyclic structure with a nitromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane typically involves the condensation of aliphatic compounds and lactones. One common method starts with the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid undergoes decarboxylation by refluxing with water or a dilute mineral acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted spiro compounds depending on the nucleophile used.

Scientific Research Applications

6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane involves its interaction with molecular targets through its nitromethyl group. The nitro group can participate in various chemical reactions, such as nucleophilic substitution or reduction, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4The presence of the nitro group allows for a wider range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

90017-91-7

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

9,9-dimethyl-7-(nitromethyl)-1,4-dioxaspiro[4.4]nonane

InChI

InChI=1S/C10H17NO4/c1-9(2)5-8(7-11(12)13)6-10(9)14-3-4-15-10/h8H,3-7H2,1-2H3

InChI Key

KANKIIZBSNGIDM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC12OCCO2)C[N+](=O)[O-])C

Origin of Product

United States

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